A Comprehensive Technical Guide to 5-((4-Methoxybenzyl)oxy)picolinonitrile
A Comprehensive Technical Guide to 5-((4-Methoxybenzyl)oxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5-((4-Methoxybenzyl)oxy)picolinonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document will cover its chemical identifiers, a detailed synthetic protocol based on established chemical principles, purification methods, and analytical characterization techniques. Furthermore, it will explore the rationale behind its molecular design and its prospective applications in the development of novel therapeutics.
Core Chemical Identifiers
A foundational aspect of any chemical entity is its unique identifiers, which ensure unambiguous communication and information retrieval. The key identifiers for 5-((4-Methoxybenzyl)oxy)picolinonitrile are summarized below.
| Identifier | Value | Source |
| CAS Number | 917910-75-9 | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| MDL Number | MFCD18452162 | [1] |
| SMILES | COC1=CC=C(COC2=CN=C(C=C2)C#N)C=C1 | [1] |
Strategic Importance in Medicinal Chemistry
The molecular architecture of 5-((4-Methoxybenzyl)oxy)picolinonitrile is a deliberate convergence of two key pharmacophoric elements: the picolinonitrile scaffold and the 4-methoxybenzyl (PMB) protecting group. This combination makes it a valuable building block in the synthesis of complex, biologically active molecules.
The picolinonitrile moiety, a pyridine ring with a nitrile group, is a privileged scaffold in drug discovery. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The 4-methoxybenzyl (PMB) ether serves as a protecting group for the hydroxyl functionality of what would be 5-hydroxypicolinonitrile. The PMB group is favored in multi-step syntheses due to its stability under various reaction conditions and its selective removal under oxidative or strongly acidic conditions, which often leaves other protecting groups intact. This "orthogonal" deprotection strategy is crucial in the synthesis of complex molecules.
Synthesis and Purification: A Detailed Protocol
The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile is most effectively achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 5-hydroxypicolinonitrile acts as the nucleophile, and 4-methoxybenzyl chloride serves as the electrophile.
Experimental Protocol: Williamson Ether Synthesis
Materials:
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5-Hydroxypicolinonitrile
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4-Methoxybenzyl chloride
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypicolinonitrile (1.0 equivalent).
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Solvent Addition: Add anhydrous DMF to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the sodium salt of 5-hydroxypicolinonitrile.
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Electrophile Addition: Slowly add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted sodium hydride.
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Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
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Column Packing: Pack a glass column with silica gel in a slurry of an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and concentrate under reduced pressure to yield 5-((4-Methoxybenzyl)oxy)picolinonitrile as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized 5-((4-Methoxybenzyl)oxy)picolinonitrile, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the picolinonitrile and the 4-methoxybenzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 240.26 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O-C ether linkages, and aromatic C-H bonds. |
Potential Applications in Drug Discovery
While specific biological activity data for 5-((4-Methoxybenzyl)oxy)picolinonitrile is not widely published, its structural components suggest its utility as a key intermediate in the synthesis of various therapeutic agents.
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Kinase Inhibitors: The picolinonitrile scaffold is a common feature in many kinase inhibitors. This compound could serve as a starting material for the elaboration of more complex molecules targeting kinases involved in cancer and inflammatory diseases.
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GPCR Ligands: The pyridine ring is a well-known pharmacophore for G-protein coupled receptor (GPCR) ligands. The functional groups on this molecule provide handles for further chemical modifications to explore activity at various GPCRs.
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Antimicrobial Agents: Pyridine and nitrile-containing compounds have shown promise as antimicrobial agents. This intermediate could be used to generate libraries of compounds for screening against various bacterial and fungal strains.
The general workflow for utilizing this intermediate in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing 5-((4-Methoxybenzyl)oxy)picolinonitrile.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-((4-Methoxybenzyl)oxy)picolinonitrile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a cool, dry place, sealed from moisture.[1]
Conclusion
5-((4-Methoxybenzyl)oxy)picolinonitrile is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its combination of a pharmacologically relevant picolinonitrile core and a versatile protecting group makes it an invaluable tool for medicinal chemists. The synthetic and purification protocols outlined in this guide provide a practical framework for its preparation and use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
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